molecular formula C19H28N2O6 B557102 Boc-Lys(Z)-OH CAS No. 2389-45-9

Boc-Lys(Z)-OH

Cat. No. B557102
CAS RN: 2389-45-9
M. Wt: 380.4 g/mol
InChI Key: BDHUTRNYBGWPBL-HNNXBMFYSA-N
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Description

Boc-Lys(Z)-OH, also known as Nε-Z-Nα-Boc-L-lysine, is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains .


Synthesis Analysis

Boc-Lys(Z)-OH can be synthesized from N-Boc-protected α-amino acid derivatives using T3P® as an activating reagent .


Molecular Structure Analysis

The empirical formula of Boc-Lys(Z)-OH is C19H28N2O6 and its molecular weight is 380.44 g/mol .


Chemical Reactions Analysis

Boc-Lys(Z)-OH has been used in the model coupling reactions of [emim][Boc-Ala] with H-L-phenylalanine-HMPB-ChemMatrix resin .


Physical And Chemical Properties Analysis

Boc-Lys(Z)-OH is a white to slight yellow to beige powder .

Scientific Research Applications

  • Peptide Synthesis : Boc-Lys(Z)-OH is used in the synthesis of polypeptides, which are crucial in understanding human physiological processes and developing treatments for diseases. It serves as a key intermediate in the production of peptides like Fmoc-L-Lys(Boc)-Gly-OH (Zhao Yi-nan & Melanie Key, 2013).

  • Biological Activity : This compound is employed in the creation of biologically active peptides, such as opioid peptides, where its modification can lead to increased resistance to degradation by enzymes (J. Izdebski et al., 2007).

  • Advanced Peptide Syntheses : It's used in the synthesis of complex peptides, including segments of ACTH, somatostatin, and human β-endorphin, indicating its significance in the preparation of medically relevant peptides (J. M. Scott et al., 1981).

  • Redox Derivatives Synthesis : It aids in creating redox derivatives of lysine and related peptides, useful in engineering light-harvesting proteins and photovoltaic cells (B. Peek et al., 2009).

  • Polypeptide Model Compounds : Its role extends to the synthesis of amphiphilic α-helical peptides, critical for understanding peptide structures and functions (G. Osapay & John W. Taylor, 1990).

  • Genome Editing Applications : It's utilized in controlled genome editing, enabling acute regulation of Cas9-mediated mammalian genome editing, which is essential for therapeutic applications and gene drives (Toru Suzuki et al., 2018).

  • Nanotechnology : Boc-Lys(Z)-OH is used in the functionalization of carbon nanotubes, providing a robust standard for amine-modifying these materials, which has implications in biomedical applications (J. Mulvey et al., 2014).

Safety And Hazards

The safety data sheet for Boc-Lys(Z)-OH indicates that there are no known hazards associated with this compound. If inhaled, the person should be moved to fresh air. If not breathing, artificial respiration should be given .

Future Directions

Boc-Lys(Z)-OH has potential applications in cancer therapy. A new prodrug strategy for selective cancer therapy utilizes increased histone deacetylase (HDAC) and tumour-associated protease activities produced in malignant cancer cells. By coupling an acetylated lysine group to puromycin, a masked cytotoxic agent is created, which is serially activated by HDAC and an endogenous protease cathepsin L (CTSL) that remove the acetyl group first and then the unacetylated lysine group liberating puromycin .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHUTRNYBGWPBL-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883840
Record name L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Lys(Z)-OH

CAS RN

2389-45-9
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2389-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.475
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
305
Citations
SS Wang - The Journal of Organic Chemistry, 1976 - ACS Publications
3258 J. Org. Chem., Vol. 41, No. 20, 1976 Wang synthesis of I as described8 was allowed to react with Boc-Lys (Z)-OH (1.95 g), pyridine (0.4 ml), and DCC (1.1 g)'in CH2CI2 for 2 h to …
Number of citations: 126 pubs.acs.org
CT Cheng, V Lo, J Chen, WC Chen, CY Lin… - Bioorganic & medicinal …, 2001 - Elsevier
Two novel cyclic tetrapeptides: cyclo[Lys-Tyr-Lys-Ahx-] 7a and cyclo[Lys-Trp-Lys-Ahx-] 7b were synthesized by coupling protected amino acid in solution and the subsequent cyclization …
Number of citations: 14 www.sciencedirect.com
A Rosowsky, JE Wright - The Journal of Organic Chemistry, 1989 - ACS Publications
Tri-L-lysine and tetra-L-lysine derivatives were synthesized with N ‘-[[2-(trimethylsilyl) ethoxy] carbonyl](A'-Teoc) protecting groups on all thelysines, or on all but the N-terminal lysine, …
Number of citations: 22 pubs.acs.org
G Caliendo, G Greco, P Grieco, E Perissutti… - Peptide …, 1996 - Wiley Online Library
To obtain information about the structure‐activity relationships of analgesic peptides, we modified the previously reported tripeptide, H‐Lys‐Pro‐Thr‐OH (C). The proline part in C was …
Number of citations: 6 onlinelibrary.wiley.com
K SATOH, M KONDO, F KAro - core.ac.uk
A new type of basic tripeptide derivatives, Boc-Lys-Xxx-Lys-OEt (Xxx= Leu, Pro, Trp, Phe, Gly and Ser), were synthesized by the conventional solution method. Five derivatives (Xxx-Leu, …
Number of citations: 2 core.ac.uk
K SUZUKI, N ENDO, K NITTA… - Chemical and …, 1978 - jstage.jst.go.jp
The reagent of 2 M anhydrous p-toluenesulfonic acid in dioxane containing 2% anisole cleaves selectively tert-butyloxycarbonyl group in Boc-Trp-OH without any detectable …
Number of citations: 18 www.jstage.jst.go.jp
JK Chang, M Shimizu, SS Wang - The Journal of Organic …, 1976 - ACS Publications
A fully automated solid phase synthesis of Boc-Gly-Phe-Phe-Tyr (Bzl)-Thr (Bzl)-HNNH2 (I) on hydroxymethyl resin (II) is described. All of the operations, including esterification of the first …
Number of citations: 55 pubs.acs.org
AB Mandal, A Dhathathreyan, R Jayakumar… - Journal of the …, 1993 - pubs.rsc.org
A micelle-forming new dipeptide, Boc-Lys(Z)-Tyr-NHNH2, has been synthesised in our laboratory and characterised. The critical micelle concentration (cmc) of this peptide in aqueous …
Number of citations: 36 pubs.rsc.org
T ABIKO, H SEKINO - Chemical and pharmaceutical bulletin, 1987 - jstage.jst.go.jp
Thymosin ƒÀ4 fragment 16-38, H-Lys-Leu-Lys-Lys-Thr-Glu-Thr-Gln-Glu-Lys-Asn-Pro-Leu-Pro-Ser-Lys-Glu-Thr-Ile-Glu-Gln-Glu-Lys-OH, was synthesized by a solution method, by …
Number of citations: 8 www.jstage.jst.go.jp
DC Gowda, K Abiraj - Letters in Peptide Science, 2002 - researchgate.net
The early pioneering work by Braude on CTH for the reduction of organic compounds was ignored because of poor yields and long reaction times [1]. Later an immense work has been …
Number of citations: 23 www.researchgate.net

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